molecular formula C15H20N2O2S B4065097 N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide

N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide

Cat. No. B4065097
M. Wt: 292.4 g/mol
InChI Key: DOVNMYFAURUFCM-UHFFFAOYSA-N
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Description

N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide, also known as Oxythiamine, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Oxythiamine belongs to the class of thiamine analogs, which are compounds that mimic the structure and function of thiamine, an essential nutrient for human health.

Scientific Research Applications

Antifungal and Anticancer Properties

N-(Morpholinothiocarbonyl) benzamide derivatives and their cobalt(III) complexes have been synthesized and characterized, demonstrating antifungal activity against major pathogens responsible for plant diseases. These compounds, including closely related structures to N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide, exhibit potential in agricultural applications for disease management (Zhou Weiqun et al., 2005). Additionally, modifications of poly(3-hydroxybutyrate) with amino compounds, including morpholine derivatives, have shown antibacterial, antioxidant, and potent anticancer effects against various bacterial strains and cancer cell lines, highlighting their biomedical applications (Mohamed A. Abdelwahab et al., 2019).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds related to N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide reveals their diverse applications. For instance, the synthesis of hydrazone and thiosemicarbazide derivatives based on N-morpholinoacetic acid hydrazide has been explored for their antioxidant activity, contributing to the understanding of their electrochemical properties and potential therapeutic uses (Nurkenov et al., 2018). Another study focused on the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various compounds, including morpholine, evaluating their antiinflammatory activity. This research contributes to the development of new therapeutic agents with potential benefits in treating inflammation (A. Rajasekaran et al., 1999).

Advanced Materials and Chemistry

The preparation and characterization of cyano complexes of oxotungsten(IV) with Mannich base ligands, including morpholinobenzyl benzamide derivatives, showcase the versatility of these compounds in developing advanced materials with potential industrial and pharmaceutical applications (Mohita Sharma et al., 2010). Furthermore, the exploration of aromatic sulfonamide inhibitors of carbonic anhydrases demonstrates the chemical diversity and potential therapeutic applications of morpholine derivatives in treating various diseases by modulating enzyme activity (C. Supuran et al., 2013).

properties

IUPAC Name

N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-12(18)11-14(13-5-3-2-4-6-13)16-15(20)17-7-9-19-10-8-17/h2-6,14H,7-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNMYFAURUFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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